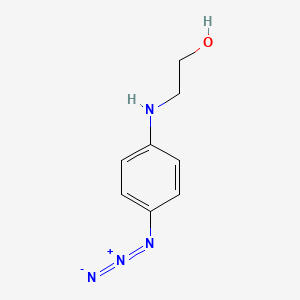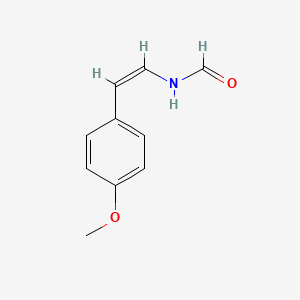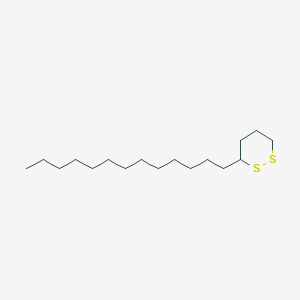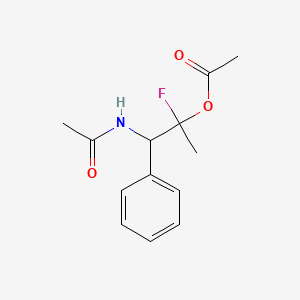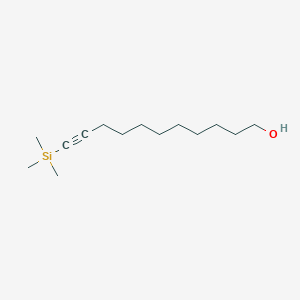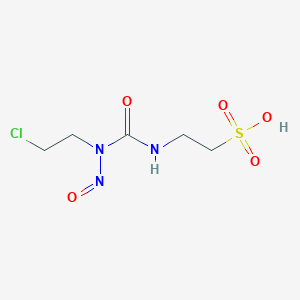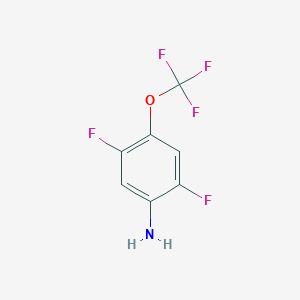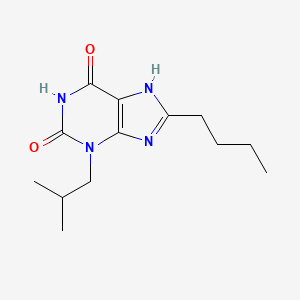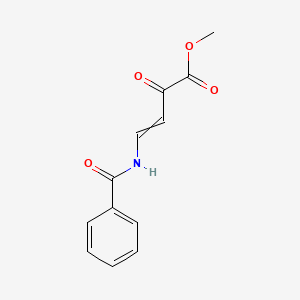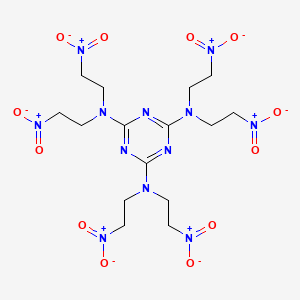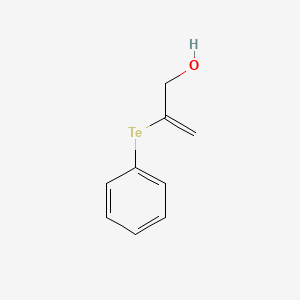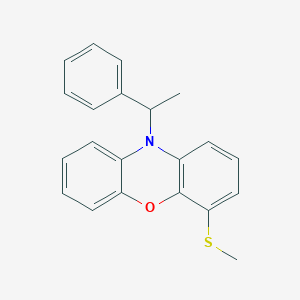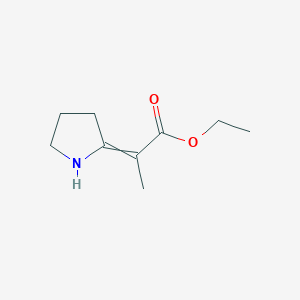
Ethyl 2-(pyrrolidin-2-ylidene)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(pyrrolidin-2-ylidene)propanoate is a chemical compound characterized by a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrrolidin-2-ylidene)propanoate typically involves the reaction of pyrrolidine derivatives with ethyl acrylate under specific conditions. One common method includes the use of azomethine ylides generated from benzylamino derivatives, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes . This reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1-propanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient product isolation.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(pyrrolidin-2-ylidene)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(pyrrolidin-2-ylidene)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of ethyl 2-(pyrrolidin-2-ylidene)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A lactam with similar structural features but different reactivity and applications.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities and industrial uses.
Prolinol: A hydroxylated pyrrolidine with applications in asymmetric synthesis and medicinal chemistry
Uniqueness: Ethyl 2-(pyrrolidin-2-ylidene)propanoate stands out due to its specific structural configuration, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
113236-57-0 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
ethyl 2-pyrrolidin-2-ylidenepropanoate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)7(2)8-5-4-6-10-8/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
PUMWPTSGQWHFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


